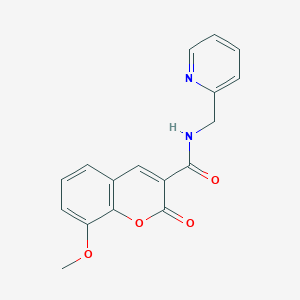

8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related chromene compounds often involves multi-step reactions, utilizing commercially available AR grade chemicals without further purification. For example, the synthesis of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, a closely related compound, was achieved by slowly evaporating an ethanol solution at room temperature, followed by recrystallization from ethanol (Xiaochuan Li et al., 2010). This method may offer insights into the synthesis of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide by indicating potential solvents and crystallization techniques relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of chromene derivatives showcases anti-rotamer conformations about the C-N bond, with the amide O atom potentially being trans- or cis-related to the O atom of the pyran ring. Such configurations were observed in derivatives like 4-oxo-N-phenyl-4H-chromene-2-carboxamide (J. Reis et al., 2013). This information is crucial for understanding the molecular geometry and potential intermolecular interactions of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Chemical Reactions and Properties

Chromene compounds participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the reaction of push-pull enaminoketones with o-quinone methides to synthesize 4H-chromenes involves initial oxa-Diels-Alder reactions followed by amine elimination (A. V. Lukashenko et al., 2017). Such reactions highlight the reactivity of chromene derivatives and may suggest similar reactivity patterns for 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Physical Properties Analysis

Physical properties such as crystalline structure and solubility are key to understanding a compound's behavior in various environments. The crystalline structure of related compounds, like 4-oxo-N-phenyl-4H-chromene-2-carboxamide, provides insight into potential packing, hydrogen bonding, and molecular orientation scenarios (J. Reis et al., 2013), which could be extrapolated to 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Chemical Properties Analysis

The chemical properties of chromene derivatives are influenced by their functional groups and molecular structure. For example, studies on chromenes like the reaction of carbamoylated amino enones with chromones to prepare pyridones and chromeno[4,3-b]pyridine-2,5-diones highlight the compound's reactivity and potential for further chemical transformations (D. L. Obydennov et al., 2019). These chemical properties are crucial for understanding the reactivity and potential applications of 8-methoxy-2-oxo-N-(2-pyridinylmethyl)-2H-chromene-3-carboxamide.

Eigenschaften

IUPAC Name |

8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-22-14-7-4-5-11-9-13(17(21)23-15(11)14)16(20)19-10-12-6-2-3-8-18-12/h2-9H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJLUQCLZFZFMJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5676947.png)

![{(3R*,5R*)-5-[(dimethylamino)methyl]-1-[(5-methyl-2H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5676968.png)

![1-(2-ethyl-4-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5676976.png)

![1-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-3-methylimidazolidin-2-one](/img/structure/B5676983.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(2-methoxybenzyl)piperidine](/img/structure/B5676984.png)

![1-[(5-methyl-2-furyl)methyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5676991.png)

![2-[(4-methylphenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5676996.png)

![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5677000.png)

![N-butyl-2-[3-(cyclopentylamino)-3-oxopropyl]-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5677016.png)

![N-cyclopropyl-3-[5-(imidazo[1,2-a]pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5677019.png)

![3-[3-(2-methoxyphenoxy)propyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B5677034.png)